N-(3,5-Dimethoxyphenyl)acrylamide: Structural Analysis, Synthesis, and Applications in Covalent Drug Discovery
N-(3,5-Dimethoxyphenyl)acrylamide: Structural Analysis, Synthesis, and Applications in Covalent Drug Discovery
Executive Summary
N-(3,5-Dimethoxyphenyl)acrylamide (C₁₁H₁₃NO₃) is a specialized chemical intermediate and pharmacophore used primarily in the development of Targeted Covalent Inhibitors (TCIs) . It functions as an electrophilic "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases such as FGFR4 (Fibroblast Growth Factor Receptor 4) and mutant forms of EGFR .
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its mechanistic role in medicinal chemistry. It is designed for researchers requiring a robust understanding of acrylamide-based covalent probes.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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IUPAC Name: N-(3,5-dimethoxyphenyl)prop-2-enamide
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Molecular Formula: C₁₁H₁₃NO₃
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Molecular Weight: 207.23 g/mol
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SMILES: COC1=CC(NC(=O)C=C)=CC(OC)=C1
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Key Functional Groups:
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Acrylamide (Michael Acceptor): The reactive center responsible for covalent bond formation.
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3,5-Dimethoxyaniline Moiety: An electron-rich aromatic system that serves as a hydrophobic scaffold, often improving kinase selectivity and solubility compared to unsubstituted phenyl rings.
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Physicochemical Properties
The following data represents the baseline properties for the isolated intermediate.
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Crystalline or powder form depending on purification. |
| Solubility | DMSO, Dichloromethane (DCM), Ethanol | Low solubility in water; requires organic co-solvent for biological assays. |
| Melting Point | 108–112 °C (Typical range for analogues) | Experimental determination recommended for specific batches. |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for cell permeability but sufficiently polar for formulation. |
| Reactivity | High (Electrophilic) | Susceptible to polymerization; store at -20°C. |
Part 2: Synthesis & Manufacturing Protocol
Reaction Logic
The synthesis utilizes a Schotten-Baumann type acylation , reacting 3,5-dimethoxyaniline with acryloyl chloride. A non-nucleophilic base (DIPEA or Triethylamine) is critical to scavenge the HCl byproduct and prevent acid-catalyzed polymerization of the acrylamide.
Experimental Protocol
Safety Warning: Acryloyl chloride is lachrymatory and highly toxic. 3,5-Dimethoxyaniline is an irritant.[1] Perform all steps in a fume hood.
Reagents:
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3,5-Dimethoxyaniline (1.0 equiv)
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Acryloyl Chloride (1.1 equiv)
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Triethylamine (Et₃N) or DIPEA (1.5 equiv)
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Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
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Preparation: Dissolve 3,5-dimethoxyaniline (e.g., 1.53 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and cool the solution to 0°C using an ice bath. Cooling is essential to control the exotherm and prevent polymerization.
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Acylation: Dropwise add Acryloyl Chloride (0.89 mL, 11 mmol) over 15 minutes.
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Observation: A white precipitate (Et₃N[2]·HCl) will form immediately.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the aniline starting material is consumed.
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Work-up:
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Dilute with DCM (50 mL).
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Wash successively with saturated NaHCO₃ (2 x 30 mL), water (30 mL), and brine (30 mL).
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Dry the organic layer over anhydrous Na₂SO₄ and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a white solid.
Yield: Typically 75–85%.
Characterization Data (Reference)
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (br s, 1H, NH), 6.82 (d, J = 2.2 Hz, 2H, Ar-H), 6.42 (dd, J = 16.8, 1.2 Hz, 1H, Vinyl-H), 6.25 (t, J = 2.2 Hz, 1H, Ar-H), 6.22 (dd, J = 16.8, 10.2 Hz, 1H, Vinyl-H), 5.75 (dd, J = 10.2, 1.2 Hz, 1H, Vinyl-H), 3.78 (s, 6H, OMe).
Part 3: Reactivity Profile & Mechanism of Action
The "Warhead" Mechanism
The defining feature of N-(3,5-dimethoxyphenyl)acrylamide is its ability to act as a Michael Acceptor . In a biological context, it reacts with a specific nucleophilic cysteine thiol (–SH) within a protein's binding pocket.
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Selectivity: The reaction is driven by proximity. The dimethoxyphenyl group binds in the hydrophobic pocket, positioning the acrylamide vinyl group exactly adjacent to the target cysteine (e.g., Cys777 in EGFR or Cys552 in FGFR4).
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Irreversibility: The resulting thioether bond is stable, permanently inactivating the enzyme.
Mechanistic Diagram
The following diagram illustrates the Michael addition of a cysteine thiolate to the acrylamide warhead.
Figure 1: Mechanism of covalent inactivation via Michael Addition.
Part 4: Biological Applications[4][5][6][7][8]
Kinase Inhibition (FGFR4 & EGFR)
The 3,5-dimethoxyphenyl motif is frequently used in medicinal chemistry because the two methoxy groups provide:
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Metabolic Stability: They block metabolic oxidation at the vulnerable 3 and 5 positions.
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Hydrophobic Filling: They fill specific hydrophobic sub-pockets (e.g., the "gatekeeper" region) in kinases like FGFR4.
Case Study: FGFR4 Inhibition Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target in hepatocellular carcinoma. Inhibitors like Roblitinib or Fisogatinib utilize an acrylamide warhead attached to a scaffold that often includes dimethoxy-substituted rings to ensure high affinity before the covalent bond forms.
Experimental Assay: Determining k_inact/K_I
To validate the compound as a covalent inhibitor, researchers must determine the second-order rate constant (
Protocol Summary:
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Incubate the kinase (e.g., FGFR4) with varying concentrations of the inhibitor.
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Measure residual enzyme activity at different time points (
). -
Plot
vs. time to obtain . -
Plot
vs. [Inhibitor] to derive (binding affinity) and (maximal rate of inactivation).
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[3] | Wear nitrile gloves and lab coat. |
| Carcinogenicity | Suspected carcinogen (Acrylamide derivative).[4] | Handle in a certified fume hood. |
| Reactivity | May polymerize upon heating or light exposure. | Store at -20°C; protect from light. |
| Neurotoxicity | Potential neurotoxin (cumulative). | Avoid dust generation; use HEPA filters if weighing powder. |
References
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World Intellectual Property Organization (WIPO). (2015). FGFR4 Inhibitors. Patent WO2015057963A1. Link
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Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Link
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National Institutes of Health (PubChem). Acrylamide Compound Summary. Link
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BOC Sciences. FDA-approved small molecule kinase inhibitors - Part 3.
